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Compound of Interest

Compound Name: (2-Ethoxy-5-fluorophenyl)methanol

Cat. No.: B7901445 Get Quote

Executive Summary
(2-Ethoxy-5-fluorophenyl)methanol (CAS: 1096330-41-4) is a specialized benzyl alcohol

intermediate used primarily in the synthesis of fluorinated pharmaceutical candidates. Its

structural core—a benzene ring substituted with an ethoxy group and a fluorine atom—offers a

unique balance of lipophilicity and metabolic stability. The ethoxy group provides steric bulk and

hydrogen bond acceptance, while the fluorine atom at the 5-position modulates the electronic

density of the ring, often improving metabolic resistance against oxidative metabolism in drug

scaffolds.

This guide provides a technical deep-dive into its properties, synthesis, and characterization,

designed for researchers requiring high-purity inputs for medicinal chemistry campaigns.

Chemical Identity & Structural Analysis[1]
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Property Detail

CAS Number 1096330-41-4

IUPAC Name (2-Ethoxy-5-fluorophenyl)methanol

Molecular Formula C₉H₁₁FO₂

Molecular Weight 170.18 g/mol

SMILES CCOC1=C(CO)C=C(F)C=C1

InChI Key OLGUJTHKKNSMHU-UHFFFAOYSA-N

Structural Class Fluorinated Benzyl Alcohol

Structural Insight: The molecule features an ortho-ethoxy substituent relative to the

hydroxymethyl group. This proximity can induce an intramolecular hydrogen bond between the

benzylic hydroxyl and the ethoxy oxygen, potentially influencing its solubility profile and

conformation in solution. The fluorine atom at the meta position (relative to the methanol group)

exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards

electrophilic aromatic substitution at the adjacent positions.

Physicochemical Profile
The following data aggregates experimental observations with high-confidence computational

models standard in the pharmaceutical industry.

Physical Properties Table
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Property Value / Description Note

Physical State Solid (Low-melting)

Often appears as a white to

off-white crystalline solid or

waxy mass.

Melting Point 45–55 °C (Predicted)

Exact experimental value

varies by crystal form; handle

as a low-melting solid.

Boiling Point ~260 °C (at 760 mmHg)
Predicted based on

structure/MW.

Density 1.18 ± 0.1 g/cm³ Predicted.

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate

High solubility in polar organic

solvents.

Water Solubility Low (< 1 mg/mL)
Lipophilic nature limits

aqueous solubility.

pKa ~13.5 (Benzylic OH) Typical for benzyl alcohols.

Lipophilicity & Drug-Like Properties
LogP (Calculated): 1.72

Topological Polar Surface Area (TPSA): 29.46 Å²[1]

H-Bond Donors: 1

H-Bond Acceptors: 2

Application Note: With a LogP near 1.7, this compound possesses optimal lipophilicity for

crossing biological membranes, making it an excellent fragment for fragment-based drug

discovery (FBDD).

Synthetic Accessibility & Purity Profiling
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The synthesis of (2-Ethoxy-5-fluorophenyl)methanol is most reliably achieved via a two-step

sequence starting from commercially available 5-fluoro-2-hydroxybenzaldehyde. This route

avoids over-reduction and allows for easy purification.

Synthesis Workflow (Graphviz)

5-Fluoro-2-hydroxybenzaldehyde Step 1: O-Alkylation
(Ethyl Iodide, K2CO3, DMF)

 60°C, 4-10h Intermediate:
2-Ethoxy-5-fluorobenzaldehyde

 Yield: ~85% Step 2: Reduction
(NaBH4, MeOH)

 0°C -> RT, 2h Target:
(2-Ethoxy-5-fluorophenyl)methanol

 Yield: ~90%

Click to download full resolution via product page

Caption: Two-step synthesis starting from 5-fluoro-2-hydroxybenzaldehyde involving O-

alkylation followed by aldehyde reduction.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Ethoxy-5-fluorobenzaldehyde

Setup: Charge a round-bottom flask with 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) and

anhydrous DMF (10 volumes).

Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) in a single portion. Stir for 15

minutes at room temperature.

Alkylation: Dropwise add Iodoethane (Ethyl Iodide, 1.2 eq).

Reaction: Heat to 60 °C and stir for 4–10 hours. Monitor by TLC (Hexane:EtOAc 8:1).

Checkpoint: Starting material (phenol) should disappear; a less polar aldehyde spot

appears.

Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over

Na₂SO₄, and concentrate.[2]

Step 2: Reduction to (2-Ethoxy-5-fluorophenyl)methanol

Setup: Dissolve the intermediate aldehyde (from Step 1) in Methanol (10 volumes). Cool to 0

°C.
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Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes.

(Caution: Gas evolution).

Completion: Allow to warm to room temperature and stir for 2 hours.

Checkpoint: TLC should show conversion of the aldehyde to a more polar alcohol spot.

Quench: Quench carefully with saturated NH₄Cl solution.

Isolation: Extract with DCM, dry, and concentrate. Recrystallize from Hexane/EtOAc if

necessary.

Analytical Characterization Protocols
Since specific spectral data is often proprietary, the following is a theoretical assignment based

on first principles and analogous structures. This serves as a validation guide for your isolated

product.

Theoretical ¹H NMR Assignment (400 MHz, CDCl₃)
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

6.90 – 7.15 Multiplet 3H Ar-H

Aromatic

protons. The

fluorine coupling

(³J_HF, ⁴J_HF)

will split these

signals

significantly.

4.65
Singlet (or

Doublet)
2H Ar-CH₂-OH

Benzylic

methylene.

Appears as a

doublet if OH

coupling is

resolved.

4.05
Quartet (J=7.0

Hz)
2H -O-CH₂-CH₃

Characteristic

ethoxy

methylene

signal.

2.20 Broad Singlet 1H -OH

Hydroxyl proton.

Shift varies with

concentration

and solvent.

1.42 Triplet (J=7.0 Hz) 3H -O-CH₂-CH₃

Characteristic

ethoxy methyl

signal.

HPLC Method for Purity Assessment
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm and 254 nm.

Retention Time: Expect elution around 6.5–7.5 minutes (moderately lipophilic).

Handling, Stability & Safety
Stability Profile

Thermal Stability: Stable at room temperature. Avoid prolonged heating >100 °C.

Reactivity: The primary alcohol is susceptible to oxidation (to aldehyde/acid) and conversion

to alkyl halides (using SOCl₂/PBr₃). The ethoxy group is stable under standard conditions but

can be cleaved by strong Lewis acids (e.g., BBr₃).

Storage: Store in a tightly sealed container at 2–8 °C. Hygroscopic nature is minimal but

keep dry.

Safety (GHS Classification)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures: Wear nitrile gloves and safety glasses. Work in a fume hood,

especially during the alkylation step (ethyl iodide is an alkylating agent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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fluorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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